molecular formula C11H11BrN2 B1380213 4-(4-Bromophenyl)-1-ethylpyrazole CAS No. 1351385-49-3

4-(4-Bromophenyl)-1-ethylpyrazole

Cat. No.: B1380213
CAS No.: 1351385-49-3
M. Wt: 251.12 g/mol
InChI Key: OYVXRZFNWKKKRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Bromophenyl)-1-ethylpyrazole is a heterocyclic organic compound featuring a pyrazole ring substituted with a bromophenyl group at the 4-position and an ethyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromophenyl)-1-ethylpyrazole typically involves the reaction of 4-bromophenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalyst such as acetic acid or hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Scientific Research Applications

4-(4-Bromophenyl)-1-ethylpyrazole has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-(4-Bromophenyl)-1-ethylpyrazole is unique due to the specific positioning of the bromine atom, which influences its reactivity in substitution reactions and its biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and material science .

Properties

IUPAC Name

4-(4-bromophenyl)-1-ethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2/c1-2-14-8-10(7-13-14)9-3-5-11(12)6-4-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVXRZFNWKKKRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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